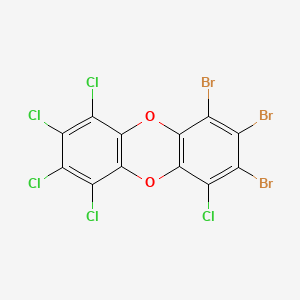
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with multiple bromine and chlorine substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- typically involves the halogenation of dibenzo(b,e)(1,4)dioxin. The process includes:
Reaction Conditions: The reactions are usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for dibenzo(b,e)(1,4)dioxin, tribromopentachloro- are similar to laboratory synthesis but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted dibenzodioxins.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Less substituted dibenzodioxins.
Substitution: Various substituted dibenzodioxins depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter gene expression, leading to various biological effects. The pathways involved include:
Comparación Con Compuestos Similares
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is compared with other similar compounds such as:
Polychlorinated Dibenzodioxins (PCDDs): These compounds have similar structures but differ in the number and position of chlorine atoms.
Polybrominated Dibenzodioxins (PBDDs): These compounds have bromine atoms instead of chlorine.
Mixed Halogenated Dibenzodioxins: Compounds that contain both bromine and chlorine atoms.
Uniqueness
The uniqueness of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- lies in its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
107207-43-2 |
|---|---|
Fórmula molecular |
C12Br3Cl5O2 |
Peso molecular |
593.1 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4,6,7,8,9-pentachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12Br3Cl5O2/c13-1-2(14)4(16)10-9(3(1)15)21-11-7(19)5(17)6(18)8(20)12(11)22-10 |
Clave InChI |
IBGGMNOUXCEPBQ-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


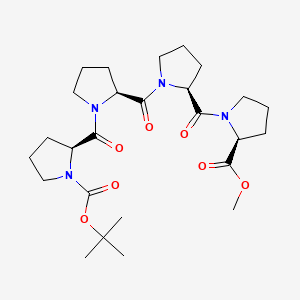
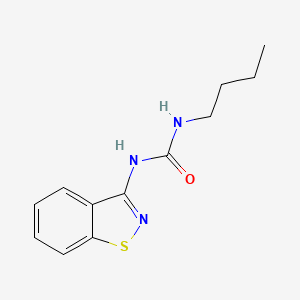
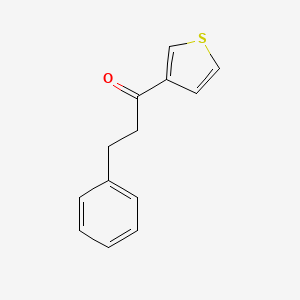

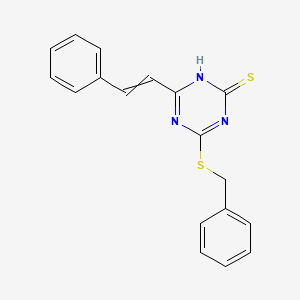


![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
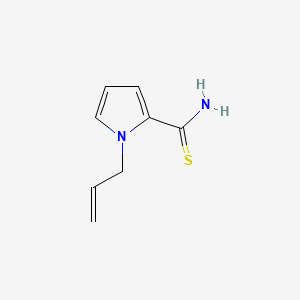
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
